molecular formula C25H23N3OS B14964883 3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B14964883
M. Wt: 413.5 g/mol
InChI Key: PTMFNOUHIOZBMW-UHFFFAOYSA-N
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Description

3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound belonging to the class of thieno[3,2-e]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Can occur at different positions on the molecule, often facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-amino-N,4-bis(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

6-amino-N,8-bis(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C25H23N3OS/c1-14-6-10-16(11-7-14)20-18-4-3-5-19(18)28-25-21(20)22(26)23(30-25)24(29)27-17-12-8-15(2)9-13-17/h6-13H,3-5,26H2,1-2H3,(H,27,29)

InChI Key

PTMFNOUHIOZBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)C)N

Origin of Product

United States

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